molecular formula C14H21N3O4 B12461429 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydrazinyl-4-oxobutanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydrazinyl-4-oxobutanamide

Cat. No.: B12461429
M. Wt: 295.33 g/mol
InChI Key: RGDGNAFLKCSOQB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydrazinyl-4-oxobutanamide: is a synthetic compound with a complex structure that includes a hydrazinyl group, a phenyl ring with methoxy substituents, and an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydrazinyl-4-oxobutanamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylethylamine with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydrazinyl-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydrazinyl-4-oxobutanamide is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including its ability to interact with specific enzymes or receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: In medicine, research has focused on the compound’s potential as an anti-inflammatory or antioxidant agent. Its ability to scavenge reactive oxygen species makes it a candidate for treating conditions related to oxidative stress.

Industry: Industrial applications may include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydrazinyl-4-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methoxy groups on the phenyl ring may also play a role in modulating its interactions with biological targets.

Comparison with Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide

Comparison: Compared to similar compounds, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydrazinyl-4-oxobutanamide is unique due to the presence of the hydrazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydrazinyl-4-oxobutanamide

InChI

InChI=1S/C14H21N3O4/c1-20-11-4-3-10(9-12(11)21-2)7-8-16-13(18)5-6-14(19)17-15/h3-4,9H,5-8,15H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

RGDGNAFLKCSOQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC(=O)NN)OC

Origin of Product

United States

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